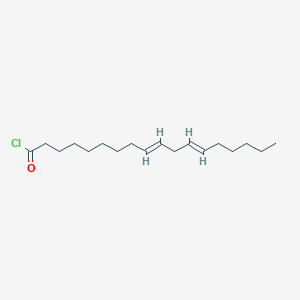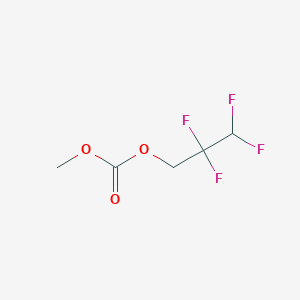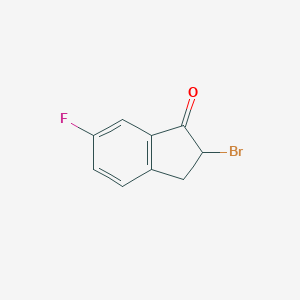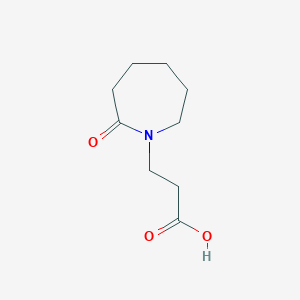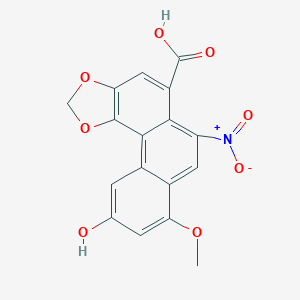
马兜铃酸D
描述
Aristolochic acid D is an aristolochic acid that is phenanthrene-1-carboxylic acid substituted by a methylenedioxy group at the 3,4 positions, by a hydroxy group at position 6, by a methoxy group at position 8, and by a nitro group at position 10 . It has a role as a carcinogenic agent, a metabolite, a nephrotoxin, and a toxin . It is a natural product found in Aristolochia mollissima, Aristolochia kaempferi, and Aristolochia heterophylla .
Synthesis Analysis
A versatile approach to the synthesis of the Aristolochic Acids and their major metabolites was devised based primarily on a Suzuki-Miyaura coupling reaction . A large number of relevant studies have been reviewed and it was found that processing with honey or alkaline salts is the most widely used method in practical production .
Molecular Structure Analysis
The geometry and electronic structure of Aristolochic acid D are important for the further knowledge of its transformation in vivo and in situ . Intermolecular and intramolecular interactions were characterized by atoms in molecules and reduced density gradient analysis .
Chemical Reactions Analysis
A method for rapid characterization of Aristolochic acid D in serum was developed using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . Five Aristolochic acid D analogues, containing four aristolochic acids and one aristolactam, were separated and identified within milliseconds .
Physical And Chemical Properties Analysis
Aristolochic acid D is an aristolochic acid that is phenanthrene-1-carboxylic acid substituted by a methylenedioxy group at the 3,4 positions, by a hydroxy group at position 6, by a methoxy group at position 8, and by a nitro group at position 10 . Its molecular formula is C17H11NO8 .
科学研究应用
Traditional Medicine
Aristolochic acids and their derivatives are components of many traditional medicines that have been used for thousands of years, particularly in Asian countries . They are found in plants of the Aristolochiaceae family, which have been used in pharmaceutical formulations for hundreds of years to treat various diseases .
Antitumor Efficacy
The study of the antitumor efficacy of aristolochic acids is of value . Aristolochic acids have been reported to have antitumor effects . However, more research is needed to fully understand the mechanisms and potential applications in cancer treatment.
Immune Activity
The immune activity of aristolochic acids should be explored further . While the specific immune-related effects of Aristolochic Acid D are not detailed, the suggestion indicates a potential area of research.
Analytical Chemistry
Further efforts should be devoted to the research and review work related to analytical chemistry . This could involve developing new methods for detecting and quantifying Aristolochic Acid D in various samples.
Toxicity Evaluation
Aristolochic acids are known to be nephrotoxic, leading to kidney disease . Therefore, understanding the toxicity of Aristolochic Acid D is crucial. Studies have evaluated the cytotoxicity and DNA damage induced by different analogues of aristolochic acid .
Development of Biomarkers
Research is being conducted to develop biomarkers, obtained by noninvasive procedures, that can be used to screen for persons at risk of developing AA-induced cancer and kidney disease .
Each of these fields presents unique opportunities for further research and potential applications of Aristolochic Acid D. However, it’s important to note that while Aristolochic Acid D has potential benefits, it also has significant health risks, particularly related to kidney disease and cancer . Therefore, any use of Aristolochic Acid D should be done with caution and under the guidance of a healthcare professional.
作用机制
Target of Action
Aristolochic Acid D (AAD), like other aristolochic acids, primarily targets the kidney . Within the kidney, necrotic and apoptotic cell death occurs exclusively in the proximal tubule . This nephron segment is particularly prone to toxic injury due to its important role in urinary elimination of drugs and other xenobiotics .
Mode of Action
The carcinogenic effects of aristolochic acids are thought to be a result of mutation of the tumor suppressor gene TP53, which seems to be unique to aristolochic acid-associated carcinogenesis .
Biochemical Pathways
AAD activates NF-κB and STAT3 signaling pathways in hepatocytes, which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), AAD activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis . Importantly, AAD induces infiltration of cytotoxic T cells and activation of proinflammatory macrophage and neutrophil cells in the liver to produce inflammatory cytokines to aggravate inflammation .
Result of Action
AAD, acting as a carcinogen, causes otherwise rare urothelial carcinomas of the upper urinary tract, whereas its nephrotoxic effects in the kidney lead to irreversible chronic renal disease . In addition to being a urothelial carcinogen, AAD is a powerful and remarkably selective nephrotoxin .
Action Environment
Exposure to AAD is a significant risk factor for severe nephropathy and urologic, hepatobiliary, and potentially other cancers . Despite this, herbal medicinal products containing AAD continue to be manufactured and marketed worldwide with inadequate regulation, and possible environmental exposure routes receive little attention . As the trade of food and dietary supplements becomes increasingly globalized, further inaction on curtailing AAD exposure will have far-reaching negative effects on the disease trends of AAD-associated cancers .
安全和危害
Aristolochic acid D is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects and cancer . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
未来方向
As the trade of food and dietary supplements becomes increasingly globalized, further inaction on curtailing AA exposure will have far-reaching negative effects on the disease trends of AA-associated cancers . Therefore, the use of AA-containing herbal remedies and the consumption of food contaminated by AAs still carry high risk . More strict precautions should be taken to protect the public from AA exposure .
属性
IUPAC Name |
10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADIFGYTAXNCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169766 | |
| Record name | Aristolochic acid-D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17413-38-6 | |
| Record name | Aristolochic acid-D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid-D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Aristolochic Acid D cytotoxic, particularly towards plant tumor cells? [, ]
A1: While the exact mechanism of Aristolochic Acid D's cytotoxicity isn't fully detailed in the provided research, one study demonstrated its negative impact on both animal and plant cells. Interestingly, this study found that plant tumor cells (specifically Crown-gall) were more sensitive to Aristolochic Acid D than animal tumor cells. [] This suggests a potential interaction with cellular pathways specific to plant cells or those upregulated in tumorigenesis. Further research is needed to elucidate the precise mechanisms of action responsible for its cytotoxic effects.
Q3: What is the significance of Aristolochic Acid D being a substrate for human UDP-glucuronosyltransferase 1As? []
A3: The research indicates that human UDP-glucuronosyltransferase 1As enzymes can catalyze the O-glucuronidation of Aristolochic Acid D. This process results in the formation of an Aristolochic Acid D glucuronide. [] Glucuronidation is a common metabolic process in the body, often leading to increased water solubility and facilitating the excretion of compounds. While the specific glucuronide formed from Aristolochic Acid D requires further study, this finding suggests a potential detoxification pathway for this compound in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



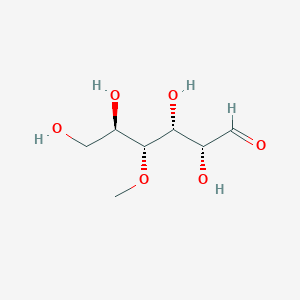



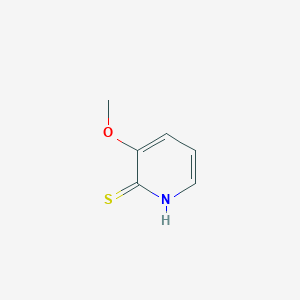
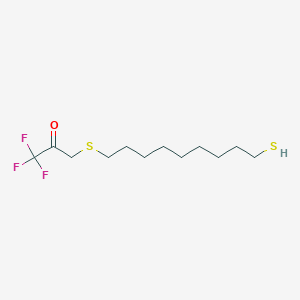

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
